Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate
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Overview
Description
It is a derivative of 1,10-phenanthroline, featuring two methyl groups and two phenyl groups at the 2,9 and 4,7 positions, respectively, along with two sulfonate groups . This compound is widely used in various scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate typically involves the sulfonation of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline . The reaction is carried out using fuming sulfuric acid or chlorosulfonic acid as the sulfonating agents. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction parameters are carefully controlled to ensure high yield and purity . The product is then neutralized with sodium hydroxide to form the disodium salt, followed by purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions, particularly copper and iron.
Redox Reactions: It can participate in redox reactions, acting as a ligand in coordination chemistry.
Common Reagents and Conditions
Complexation: Common reagents include copper sulfate and iron chloride, with reactions typically conducted in aqueous solutions at room temperature.
Redox Reactions: Reducing agents such as ascorbic acid and oxidizing agents like hydrogen peroxide are used under mild conditions.
Major Products
The major products formed from these reactions are metal-ligand complexes, which are often used in analytical chemistry for the determination of metal ions .
Scientific Research Applications
Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate involves its ability to form stable complexes with metal ions. The sulfonate groups enhance its solubility in water, while the phenanthroline moiety provides strong chelation properties . This compound targets metal ions, forming complexes that can be used in various analytical and biological assays .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonate is unique due to its dual sulfonate groups, which enhance its solubility and chelation properties compared to other phenanthroline derivatives . This makes it particularly effective in applications requiring high water solubility and strong metal ion binding .
Properties
Molecular Formula |
C26H18N2Na2O6S2 |
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Molecular Weight |
564.5 g/mol |
IUPAC Name |
disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-disulfonate |
InChI |
InChI=1S/C26H20N2O6S2.2Na/c1-15-13-19(17-9-5-3-6-10-17)21-23(27-15)24-22(26(36(32,33)34)25(21)35(29,30)31)20(14-16(2)28-24)18-11-7-4-8-12-18;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
DRXDNEOFWXMJFQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C2C(=C(C3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+] |
Origin of Product |
United States |
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